molecular formula C9H12N2O6 B7826007 Uracil 1-beta-D-arabinofuranoside

Uracil 1-beta-D-arabinofuranoside

Cat. No.: B7826007
M. Wt: 244.20 g/mol
InChI Key: DRTQHJPVMGBUCF-RNMRRNDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a naturally occurring compound found in certain marine sponges, such as Tectitethya crypta. This compound has garnered interest due to its biological activities, including antiproliferative effects against lymphoma cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Uracil 1-beta-D-arabinofuranoside can be synthesized through the chemical modification of uracil. The process typically involves the glycosylation of uracil with beta-D-arabinofuranose under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and requires careful control of temperature and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions. The process involves large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatographic techniques to obtain the final product suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Uracil 1-beta-D-arabinofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like halides or alkylating agents in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.

Scientific Research Applications

Uracil 1-beta-D-arabinofuranoside has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs and derivatives.

  • Biology: The compound is used in studies related to nucleoside metabolism and the mechanisms of nucleoside analogs in biological systems.

  • Medicine: It has shown potential as an antiproliferative agent, particularly in the treatment of lymphoma and other cancers.

  • Industry: The compound is utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Uracil 1-beta-D-arabinofuranoside is similar to other nucleoside analogs, such as cytarabine (Ara-C) and ara-U. it is unique in its natural origin and specific biological activities. While cytarabine is a well-known chemotherapeutic agent, this compound offers a different mechanism of action and potential advantages in certain therapeutic applications.

Comparison with Similar Compounds

  • Cytarabine (Ara-C)

  • Arabinosylcytosine (ara-C)

  • Arabinosylguanine

  • Arabinosyladenine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-RNMRRNDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3083-77-0
Record name 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uracil 1-beta-D-arabinofuranoside
Reactant of Route 2
Uracil 1-beta-D-arabinofuranoside
Reactant of Route 3
Uracil 1-beta-D-arabinofuranoside
Reactant of Route 4
Uracil 1-beta-D-arabinofuranoside
Reactant of Route 5
Uracil 1-beta-D-arabinofuranoside
Reactant of Route 6
Uracil 1-beta-D-arabinofuranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.